alpha-Methoxyphenylacetic Acid Sodium Salt
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Overview
Description
Alpha-Methoxyphenylacetic Acid Sodium Salt is a chemical compound with the molecular formula C9H9NaO3 and a molecular weight of 188.16 g/mol . It is a derivative of mandelic acid and is known for its applications in various organic reactions . This compound is often used in scientific research due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Alpha-Methoxyphenylacetic Acid Sodium Salt is a derivative of mandelic acid . Mandelic acid is a chiral carboxylic acid used in the cosmetic industry to cure skin problems such as acne and pimples
Mode of Action
It’s known that the compound has a rich conformational landscape due to the presence of a phenyl ring, a hydroxy group, and a carboxylic acid group attached to the chiral center . These functional groups offer great binding sites for solute and solvent interactions, which are crucial for understanding their biological activities .
Biochemical Pathways
The compound’s conformational landscape and intramolecular dynamics have been explored using rotational spectroscopy . This study provides high-level structural and intramolecular dynamics information that can be used to benchmark the performance of quantum-chemical calculations .
Result of Action
The compound’s conformational landscape and intramolecular dynamics have been studied, providing valuable insights into its structural properties .
Action Environment
It’s known that the compound’s conformational landscape and intramolecular dynamics can be influenced by intra- and intermolecular interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Methoxyphenylacetic Acid Sodium Salt can be synthesized through several methods. One common method involves the reaction of mandelic acid with methanol to form methoxyphenylacetic acid methyl ester, which is then reacted with sodium hydroxide to produce the sodium salt . Another method involves the direct synthesis from styrene and methanol using Co3O4/CuCo2O4 heterostructures as a catalyst . This tandem catalytic approach integrates styrene epoxidation and subsequent nucleophilic ring-opening of styrene oxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, etherification, and hydrolysis, followed by purification and crystallization .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methoxyphenylacetic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite (NaOCl) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Alpha-Methoxyphenylacetic Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an NMR shift reagent to determine enantiomeric purity.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fine chemicals, polymers, and resins.
Comparison with Similar Compounds
Similar Compounds
Mandelic Acid: A precursor to Alpha-Methoxyphenylacetic Acid Sodium Salt, used in similar applications.
Phenylacetic Acid: Shares structural similarities but lacks the methoxy group.
Methoxyacetic Acid: Similar in structure but with different reactivity due to the absence of the phenyl ring.
Uniqueness
This compound is unique due to its combination of a methoxy group and a carboxylic acid group attached to a phenyl ring. This combination provides it with distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
63450-88-4 |
---|---|
Molecular Formula |
C9H10NaO3+ |
Molecular Weight |
189.16 g/mol |
IUPAC Name |
sodium;2-methoxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H10O3.Na/c1-12-8(9(10)11)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,10,11);/q;+1 |
InChI Key |
NRZBUZXERCBSTA-UHFFFAOYSA-N |
Isomeric SMILES |
CO[C@H](C1=CC=CC=C1)C(=O)[O-].[Na+] |
SMILES |
COC(C1=CC=CC=C1)C(=O)[O-].[Na+] |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)O.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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